Methyl 4-pentenoate

Description

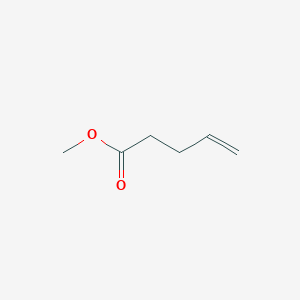

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCSFZHSNSGTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231373 | |

| Record name | Methyl 4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green fruity aroma | |

| Record name | Methyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

125.00 to 127.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Methyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.890 | |

| Record name | Methyl 4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

818-57-5 | |

| Record name | Methyl 4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48IPZ8O71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"Methyl 4-pentenoate" CAS number and properties

CAS Number: 818-57-5

This technical guide provides an in-depth overview of Methyl 4-pentenoate, a valuable unsaturated ester in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its properties, synthesis, and spectral information.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic green, fruity aroma.[1][2] It is an unsaturated methyl ester that finds application in the preparation of various organic compounds, including 2,4-dienoates.[1][3] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 818-57-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |

| Molecular Weight | 114.14 g/mol | [1][2][4][5] |

| IUPAC Name | methyl pent-4-enoate | [5] |

| Synonyms | 4-Pentenoic acid methyl ester, Allylacetic acid methyl ester, Methyl allylacetate | [1][3][4][5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Green, fruity | [1][2] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 125-127 °C | @ 760.00 mm Hg | [1][5] |

| Density | 0.882-0.923 g/cm³ | @ 25.00 °C | [1][5][6] |

| Refractive Index | 1.410-1.420 | @ 20.00 °C | [1][5][6] |

| Flash Point | 29 °C (84.2 °F) | closed cup | [1][4] |

| Solubility | Insoluble in water; soluble in propylene glycol and ethanol | [2][5] |

Table 3: Spectral Data Summary

| Spectroscopy | Key Peaks/Information |

| Mass Spectrometry (MS) | Top peak at m/z 55, with other significant peaks at 54 and 59. |

| Infrared (IR) Spectroscopy | Data available, typically showing characteristic ester and alkene stretches. |

| ¹³C NMR Spectroscopy | Data available in various databases. |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the Fischer esterification of 4-pentenoic acid and the transesterification of γ-valerolactone (GVL), a biomass-derived intermediate.

Fischer Esterification of 4-Pentenoic Acid

This method involves the reaction of 4-pentenoic acid with methanol in the presence of an acid catalyst. To achieve high yields, the equilibrium is driven towards the product by using an excess of methanol and removing the water formed during the reaction.[1] While homogeneous catalysts like sulfuric acid are effective, they pose separation and corrosion challenges.[1] Heterogeneous solid acid catalysts are a promising alternative.[1]

-

Materials: 4-pentenoic acid, anhydrous methanol, concentrated sulfuric acid (or a solid acid catalyst like Amberlyst 15), anhydrous magnesium sulfate, sodium bicarbonate solution, brine.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentenoic acid and an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). If using a solid acid catalyst, add it to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation.

-

Synthesis from γ-Valerolactone (GVL)

An alternative and greener route involves the ring-opening and transesterification of γ-valerolactone with methanol. This reaction can be catalyzed by both acidic and basic catalysts and can lead to a mixture of methyl pentenoate isomers.[1] Under specific conditions, such as using a ZrO₂/SiO₂ catalyst in a gas-phase flow system, high selectivity for this compound (81%) can be achieved.[1]

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to this compound.

References

- 1. This compound | 818-57-5 | Benchchem [benchchem.com]

- 2. This compound | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]

- 4. ETHYL 4-PENTENOATE(1968-40-7) 1H NMR [m.chemicalbook.com]

- 5. 2-METHYL-4-PENTENOIC ACID(1575-74-2) IR Spectrum [chemicalbook.com]

- 6. ETHYL 4-METHYL-4-PENTENOATE(4911-54-0) 1H NMR [m.chemicalbook.com]

"Methyl 4-pentenoate" molecular weight and formula

An In-depth Technical Guide to Methyl 4-pentenoate: Physicochemical Properties and Synthetic Workflow

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides core technical data and a detailed experimental workflow for this compound, an ester utilized in various synthetic applications.

Core Physicochemical Data

Quantitative information for this compound is summarized below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 114.14 g/mol | [1][2][3][4][5] |

| CAS Number | 818-57-5 | [1][2][4] |

| Appearance | Colorless liquid | [3] |

| Synonyms | Methyl pent-4-enoate, 4-Pentenoic acid methyl ester, Allylacetic acid methyl ester, Methyl allylacetate | [1][2][4] |

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of 4-pentenoic acid with methanol, utilizing an acid catalyst. This common and established method involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[4] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[5]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-pentenoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentenoic acid and an excess of anhydrous methanol.[5] Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][5]

-

Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle.[5] Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) if desired.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether.[1] The organic layer will contain the desired ester.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-pentenoate

This guide provides a comprehensive overview of the boiling point and density of methyl 4-pentenoate, complete with experimental protocols for their determination. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties of this compound

This compound, also known as methyl allylacetate, is a colorless liquid with a characteristic green, fruity aroma.[1][2][3] It is an unsaturated methyl ester used in the synthesis of 2,4-dienoates.[2][4]

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various sources, and the ranges reflect minor variations in experimental conditions and purity.

| Physical Property | Value | Conditions |

| Boiling Point | 125–127 °C | @ 760 mmHg[1][5] |

| 126 °C | Not specified | |

| Density / Specific Gravity | 0.882–0.890 g/mL | Not specified[1] |

| 0.921–0.923 g/mL | @ 25 °C[5] | |

| 0.93 | @ 20 °C (relative to water at 20 °C) |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined by several methods, including distillation and the micro-boiling point method.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the sample is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (one end sealed), rubber band or wire, heating source (Bunsen burner or oil bath), and sample liquid.

-

Procedure:

-

Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid.

-

Place a capillary tube, with the sealed end up, into the test tube.

-

Place the entire assembly into the Thiele tube containing heating oil, ensuring the side arm is also filled.

-

Gently heat the side arm of the Thiele tube.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7][8]

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

-

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available (at least 5 mL).[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place 5-10 mL of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.

-

Begin heating the distillation flask.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask.[9] It is crucial to record the barometric pressure as the boiling point varies with pressure.[6]

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[10]

-

Apparatus: Pycnometer, analytical balance, and the sample liquid.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present. If the pycnometer has a ground glass stopper with a capillary, the excess liquid will be expelled.

-

Weigh the filled pycnometer (m_full).

-

The mass of the liquid is the difference between the two weighings (m_liquid = m_full - m_empty).

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).[10]

-

2. Gravimetric Method using a Graduated Cylinder and Balance

This method is less precise but suitable for general laboratory use.

-

Apparatus: Graduated cylinder, analytical or top-pan balance, and the sample liquid.

-

Procedure:

-

Place an empty, dry graduated cylinder on the balance and tare the balance to zero.[11]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.

-

Record the mass of the liquid displayed on the balance.

-

The density is calculated by dividing the mass of the liquid by the volume measured (ρ = mass / volume).[12] For greater accuracy, this can be repeated with different volumes and the results averaged.[11]

-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for determining and presenting the physical properties of this compound.

Caption: Workflow for Characterizing this compound.

References

- 1. This compound | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 818-57-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 818-57-5 [thegoodscentscompany.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. mt.com [mt.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. homesciencetools.com [homesciencetools.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-pentenoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-pentenoate, a valuable unsaturated ester in organic synthesis. Understanding its behavior in various solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the key factors governing its solubility profile.

Core Data Presentation: Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a moderately polar ester functional group and a nonpolar six-carbon chain with a terminal double bond. This amphiphilic nature results in a varied solubility profile across common laboratory solvents. While extensive quantitative data is not widely published, the following table summarizes known solubility information and reasoned estimations based on chemical principles.

| Solvent Class | Solvent | Chemical Formula | Polarity (Relative) | Solubility/Miscibility | Notes |

| Polar Protic | Water | H₂O | High | Insoluble[1][2] | Estimated solubility of 3649 mg/L at 25°C.[3] The hydrophobic carbon chain limits solubility despite the potential for hydrogen bonding with the ester's oxygen atoms. |

| Methanol | CH₃OH | High | Miscible (Estimated) | As a short-chain alcohol, methanol is expected to be miscible due to its polarity and ability to hydrogen bond. | |

| Ethanol | C₂H₅OH | High | Soluble[2][4] | Confirmed to be a good solvent for this compound. | |

| Propylene Glycol | C₃H₈O₂ | High | Soluble[2][3][4] | A viscous, polar solvent in which this compound is known to be soluble. | |

| Polar Aprotic | Acetone | C₃H₆O | Medium-High | Miscible (Estimated) | Esters are generally soluble in acetone.[1] The polarity is compatible with the ester group. |

| Ethyl Acetate | C₄H₈O₂ | Medium | Miscible (Estimated) | Structurally similar to this compound, promoting miscibility under the "like dissolves like" principle. | |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Miscible (Estimated) | A common polar aprotic solvent expected to readily dissolve esters. | |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Miscible (Estimated) | A versatile solvent for a wide range of organic compounds, including esters. | |

| Chloroform | CHCl₃ | Medium | Miscible (Estimated) | Similar to DCM, it is a good solvent for moderately polar compounds. | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Miscible (Estimated) | A highly polar aprotic solvent capable of dissolving a wide array of organic molecules. | |

| Dimethylformamide (DMF) | C₃H₇NO | High | Miscible (Estimated) | Another highly polar aprotic solvent expected to be a good solvent for this compound. | |

| Nonpolar | Hexane | C₆H₁₄ | Low | Miscible (Estimated) | The hydrocarbon chain of this compound should allow for miscibility with nonpolar alkanes. |

| Toluene | C₇H₈ | Low | Miscible (Estimated) | An aromatic hydrocarbon that is a good solvent for many organic compounds with nonpolar character. |

Disclaimer: "Miscible (Estimated)" indicates a high likelihood of complete miscibility based on the chemical properties of this compound and the respective solvent, as well as general solubility principles for esters.[1][5][6][7][8] Experimental verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental protocols can be employed.

Visual Miscibility Assessment (Qualitative)

This is a rapid method to determine if two liquids are miscible.

Methodology:

-

In a clear glass test tube or vial, add a known volume of the solvent (e.g., 2 mL).

-

Incrementally add the solute, this compound, to the solvent, starting with a small volume (e.g., 0.1 mL).

-

After each addition, cap the container and vortex or invert gently to mix the contents thoroughly.

-

Observe the mixture against a well-lit background.

-

Miscible: The mixture remains a single, clear phase with no visible interface or cloudiness.

-

Immiscible: Two distinct layers form.

-

Partially Miscible: A single phase is observed up to a certain concentration, after which further addition of the solute results in the formation of a second phase. The point at which the solution becomes cloudy (turbid) indicates the saturation point.

Shake-Flask Method (Quantitative)

This is a classical and reliable method for determining the solubility of a substance in a solvent.

Methodology:

-

Prepare a series of sealed flasks, each containing a known volume of the solvent.

-

Add an excess amount of this compound to each flask to ensure a saturated solution is formed with some undissolved solute remaining.

-

Place the flasks in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer. A syringe with a filter tip is recommended to avoid transferring any undissolved droplets.

-

Analyze the concentration of this compound in the extracted sample using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly accurate method for volatile compounds. A calibration curve with standards of known concentrations must be prepared.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By adding a known amount of an internal standard to the sample, the concentration of this compound can be determined by comparing the integration of their respective peaks.

-

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound is not governed by complex signaling pathways but rather by fundamental principles of intermolecular forces. The following diagram illustrates the logical relationships influencing its solubility.

Caption: Logical diagram of factors affecting this compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to experimentally verify the solubility in the specific solvent system and conditions of interest.

References

- 1. tutorchase.com [tutorchase.com]

- 2. This compound | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 818-57-5 [thegoodscentscompany.com]

- 4. This compound | 818-57-5 | Benchchem [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. nagwa.com [nagwa.com]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Spectroscopic Data of Methyl 4-pentenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-pentenoate (C₆H₁₀O₂), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the typical experimental protocols for acquiring such data and visualizes key analytical workflows and molecular fragmentation pathways.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for substance identification, purity assessment, and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The following table outlines the chemical shifts (δ), multiplicity, and coupling constants (J) for the protons in this compound.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-5 (CH₂) | 5.03 - 4.96 | m | 2H | |

| H-4 (CH) | 5.86 - 5.76 | m | 1H | |

| H-3 (CH₂) | 2.37 | q | 7.0 | 2H |

| H-2 (CH₂) | 2.42 | t | 7.5 | 2H |

| OCH₃ | 3.67 | s | 3H |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The chemical shifts for the carbon atoms in this compound are presented below.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 (C=O) | 173.5 |

| C-2 (CH₂) | 33.0 |

| C-3 (CH₂) | 29.1 |

| C-4 (CH) | 136.9 |

| C-5 (CH₂) | 115.3 |

| OCH₃ | 51.5 |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the key absorption bands observed in the IR spectrum of this compound.

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| 3080 | C-H (alkene) | Stretching |

| 2950 - 2850 | C-H (alkane) | Stretching |

| 1745 | C=O (ester) | Stretching[1] |

| 1640 | C=C (alkene) | Stretching[1] |

| 1440 | C-H | Bending |

| 1170 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for the fragments of this compound are listed below.

| m/z | Proposed Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ |

| 55 | [C₄H₇]⁺[2] |

| 54 | [C₄H₆]⁺[2] |

| 41 | [C₃H₅]⁺ (Allyl Cation) |

| 27 | [C₂H₃]⁺[2] |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample-containing plates are placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

A small volume of the solution (typically 1 µL) is injected into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Data Acquisition:

-

The molecules are ionized, typically using electron impact (EI) at 70 eV.

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

A mass spectrum is generated, plotting ion intensity against m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathways of this compound.

References

"Methyl 4-pentenoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, also known by its IUPAC name methyl pent-4-enoate, is an organic compound with the chemical formula C₆H₁₀O₂. It is the methyl ester of 4-pentenoic acid. This unsaturated ester is a valuable building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and ester functionality allow for a variety of chemical transformations, making it a versatile synthon for the introduction of five-carbon fragments. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data.

Chemical Structure and IUPAC Name

The IUPAC name for this compound is methyl pent-4-enoate . The structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene). A methyl ester group is attached to the first carbon atom.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 818-57-5 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, green | [1] |

| Boiling Point | 125-127 °C at 760 mmHg | [1] |

| Density | 0.921 - 0.923 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.410 - 1.420 at 20 °C | [2] |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in ethanol and propylene glycol.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3080 | =C-H stretch (alkene) | [3] |

| 2950-2850 | C-H stretch (alkane) | [3] |

| 1745 | C=O stretch (ester) | [3] |

| 1640 | C=C stretch (alkene) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| 3.67 | s | 3H | -OCH₃ |

| ~2.4 | t | 2H | -CH₂-C=O |

| ~2.3 | q | 2H | =CH-CH₂- |

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~137 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~51 | -OCH₃ |

| ~33 | -CH₂-C=O |

| ~29 | =CH-CH₂- |

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 114 | Molecular ion [M]⁺ |

| 83 | [M - OCH₃]⁺ |

| 74 | McLafferty rearrangement product |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Method 1: Fischer Esterification of 4-Pentenoic Acid

This is a classical and straightforward method for the synthesis of this compound.

Reaction:

4-Pentenoic acid + Methanol ⇌ this compound + Water

Materials:

-

4-Pentenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield the pure product.

Method 2: Synthesis from γ-Valerolactone (GVL)

A more modern and sustainable approach involves the ring-opening and dehydration of γ-valerolactone, a bio-based platform chemical.

Reaction:

γ-Valerolactone + Methanol → this compound + Water

Materials:

-

γ-Valerolactone (GVL)

-

Methanol

-

Solid acid catalyst (e.g., Amberlyst-15, zeolites)

-

Fixed-bed reactor or batch reactor

-

Condenser

-

Collection flask

Procedure (Illustrative for a batch process):

-

Charge a batch reactor with γ-valerolactone, methanol, and the solid acid catalyst.

-

Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under stirring.

-

The reaction is typically carried out under pressure to keep the reactants in the liquid phase.

-

Maintain the reaction for a specified time, during which the ring-opening of GVL and subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-isomer can be influenced by the catalyst and reaction conditions.

-

After the reaction, cool the reactor and recover the liquid product mixture by filtration to remove the solid catalyst.

-

The product mixture, which may contain unreacted GVL, methanol, and other pentenoate isomers, is then purified by distillation to isolate this compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural representation and key identifiers.

Caption: Logical flow from IUPAC name to structure and identifiers.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Methyl 4-pentenoate (CAS No. 818-57-5). The information is compiled to ensure safe laboratory practices for professionals working with this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic green, fruity aroma.[1][2][3] It is important to be aware of its physical properties for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 125.0 to 127.0 °C at 760 mm Hg | [1][4] |

| Density | 0.882 - 0.923 g/cm³ at 25 °C | [1][4] |

| Refractive Index | 1.410 to 1.420 at 20 °C | [1][4] |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in alcohol, propylene glycol, and fixed oils.[1][2][3][4][5] | |

| Vapor Pressure | 43.97 mmHg at 25 °C (estimated) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its classification is crucial for risk assessment in a laboratory setting.

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[1][3][6][7] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][3][7] |

GHS Pictograms:

-

Flame: Indicates a flammable hazard.

-

Exclamation Mark: Indicates eye irritation.

Handling Precautions and Experimental Workflow

Proper handling procedures are essential to minimize risk. The following logical workflow outlines the key steps for safe handling of this compound.

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

-

Use a local exhaust ventilation system, such as a fume hood.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][6][7]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield where splashing is possible. |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Wear protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6] |

The following diagram illustrates the hierarchy of controls for minimizing exposure.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3][6][7] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6] |

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb with non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[8]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7] Keep away from heat, sparks, open flames, and hot surfaces.[3][6][7] No smoking.[3][6][7] Take measures to prevent the buildup of electrostatic charge.[3][7]

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Incompatible Materials: Strong oxidizing agents.

Toxicological Information

Currently, there is limited specific toxicological data available for this compound. It is known to cause serious eye irritation.[1][3] Prolonged or repeated skin contact may cause defatting and dermatitis.

For a structurally related compound, ethyl 2-methyl-4-pentenoate, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] However, this does not negate the handling hazards of the pure substance in a laboratory setting.

There is no data to suggest that this compound has carcinogenic, mutagenic, or reproductive toxicity effects.[9][10]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][7] Do not dispose of down the drain. Contaminated packaging should be treated as the product itself.

References

- 1. This compound | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 818-57-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 818-57-5 [thegoodscentscompany.com]

- 5. Ethyl 2-methyl-4-pentenoate | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 818-57-5 Name: this compound [xixisys.com]

- 8. agilent.com [agilent.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Natural Occurrence of Methyl 4-pentenoate and Its Derivatives: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of methyl 4-pentenoate and its derivatives. It is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development. This document summarizes the known natural sources of these compounds, presents available quantitative data, outlines putative biosynthetic pathways, and details the experimental protocols for their isolation, identification, and quantification. Furthermore, it explores the role of these molecules in biological signaling, particularly as semiochemicals in insects.

Documented Natural Occurrences

This compound and its derivatives are unsaturated esters that have been identified as volatile organic compounds (VOCs) in a limited number of natural sources, spanning the plant and insect kingdoms. While the reported occurrences are sparse, they suggest a role for these molecules in chemical communication and as flavor constituents.

Summary of Natural Sources

The following table summarizes the documented natural occurrences of this compound and its closely related derivatives. It is important to note that quantitative data for these compounds are scarce in the existing literature.

| Compound | Species | Organism Type | Part/Secretion | Role/Context | Quantitative Data |

| This compound | Zanthoxylum planispinum var. dintanensis | Plant | Not Specified | Flavor/Aroma Component | Not Reported |

| Pachylomerus femoralis | Insect (Dung Beetle) | Semiochemical | Attractant | Not Reported | |

| Methyl 3-methyl-4-pentenoate | Salacca edulis Reinw cv. Pondoh (Snake Fruit) | Plant | Fruit Flesh | Aroma Component | Trace[1] |

| Pentanoic Acid (Valeric Acid) | Valeriana officinalis (Valerian) | Plant | Root | Precursor to Esters | Not Reported[1][2] |

| Human Gut Microbiome | Microbiome | - | Metabolic Product | Not Reported[2] |

Putative Biosynthetic Pathways

While the specific biosynthetic pathways leading to this compound have not been fully elucidated in the identified organisms, it is possible to propose putative pathways based on the well-established biosynthesis of other volatile fatty acid derivatives in plants and insects.

Proposed Biosynthesis in Plants

In plants, the biosynthesis of many volatile esters, including unsaturated ones, originates from the lipoxygenase (LOX) pathway, which involves the enzymatic degradation of C18 unsaturated fatty acids like linoleic and linolenic acid.[3][4]

A putative pathway for this compound in plants is as follows:

-

Lipoxygenase (LOX) Action: Linoleic acid is oxygenated by a lipoxygenase to form a hydroperoxy derivative.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by a hydroperoxide lyase to produce short-chain aldehydes.

-

Reduction/Oxidation: The resulting aldehyde can be reduced to an alcohol by an alcohol dehydrogenase (ADH) or oxidized to a carboxylic acid. To form 4-pentenoic acid, a series of reactions including beta-oxidation might be involved to shorten the carbon chain.

-

Esterification: Finally, 4-pentenoic acid is esterified with methanol to yield this compound. The methanol required for this reaction can be generated in plants through the action of pectin methylesterase on pectin.

Proposed Biosynthesis in Insects

In insects, many pheromones are derived from fatty acid metabolism.[5][6][7] The biosynthesis typically involves a series of modifications to fatty acyl-CoA precursors.

A putative pathway for this compound in insects could be:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is used to build a saturated fatty acyl-CoA chain.

-

Desaturation: A specific desaturase introduces a double bond at the appropriate position to create an unsaturated fatty acyl-CoA.

-

Chain Shortening: The fatty acyl-CoA chain is shortened, possibly through a limited form of beta-oxidation, to yield a C5 acyl-CoA.

-

Thioesterase Action: The acyl-CoA is hydrolyzed to the free fatty acid, 4-pentenoic acid.

-

Esterification: The free fatty acid is then esterified with methanol to form this compound. The origin of methanol in insects for this process is not well-defined.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically involve a combination of extraction, chromatography, and spectrometry techniques. The following is a generalized workflow based on methodologies reported in the literature for analyzing volatile compounds from plants and insects.[1][8][9]

General Experimental Workflow

Detailed Methodologies

1. Sample Preparation:

-

Plant Material: Fresh plant material (e.g., leaves, fruits) should be flash-frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and increase surface area for extraction.

-

Insect Secretions: For semiochemicals, headspace volatiles can be collected from living insects, or secretions can be obtained by solvent extraction of glands or whole bodies.

2. Extraction of Volatile Compounds:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for screening volatile compounds. The powdered plant material or insects are placed in a sealed vial and heated to a specific temperature to release volatiles into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatiles.

-

Solvent-Assisted Flavor Evaporation (SAFE): This technique is a form of vacuum distillation that is particularly gentle and efficient for isolating thermally labile volatile compounds from a solvent extract of the sample.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The adsorbed volatiles on the SPME fiber are thermally desorbed in the hot GC inlet, or a concentrated liquid extract is injected.

-

Separation: A capillary column (e.g., HP-5MS, DB-5) is used to separate the individual compounds based on their boiling points and polarity. A typical temperature program might start at 40°C and ramp up to 250°C.

-

Detection and Identification: As compounds elute from the column, they are ionized (typically by electron impact at 70 eV) and the resulting mass fragments are detected by the mass spectrometer. The resulting mass spectrum is compared to a library (e.g., NIST, Wiley) and confirmed by comparing the retention time and mass spectrum with an authentic standard of this compound.

4. Quantification:

-

An internal standard (a compound not naturally present in the sample, e.g., a deuterated analog or a compound with similar chemical properties) is added to the sample at a known concentration before extraction. The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.

Biological Activity and Olfactory Signaling

The identification of this compound as a semiochemical in the dung beetle Pachylomerus femoralis suggests a role in insect communication.[3] Volatile esters are common components of insect pheromones and kairomones, mediating behaviors such as mate location, aggregation, and host finding.

Olfactory Detection in Insects

The primary mechanism for detecting volatile chemical signals in insects is through olfactory sensory neurons housed in sensilla on their antennae. The interaction of a specific odorant molecule with an olfactory receptor protein on the surface of a neuron triggers a signal transduction cascade that ultimately results in a nerve impulse being sent to the brain.

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a specific volatile compound. A significant EAG response to this compound in Pachylomerus femoralis would provide strong evidence for its role as a behaviorally relevant semiochemical.

Conclusion and Future Directions

The natural occurrence of this compound and its derivatives appears to be limited and is an understudied area of natural product chemistry. The available evidence points to its presence as a flavor component in some plants and as a semiochemical in insects. The proposed biosynthetic pathways, based on general principles of fatty acid metabolism, provide a framework for future research to identify the specific enzymes and genes involved.

Future research should focus on:

-

Quantitative analysis of this compound in the identified natural sources to understand its concentration and potential biological significance.

-

Elucidation of the specific biosynthetic pathways in Zanthoxylum and Pachylomerus through isotopic labeling studies and transcriptomic analysis.

-

Behavioral and electrophysiological studies to confirm the role of this compound as a semiochemical and to identify the specific olfactory receptors involved in its detection.

Such studies will not only enhance our fundamental understanding of the chemical ecology of these organisms but may also open up possibilities for the development of novel flavor compounds and environmentally friendly pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 818-57-5 [thegoodscentscompany.com]

- 3. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 4. Frontiers | Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acyl-CoA reductase influences wax biosynthesis in the cotton mealybug, Phenacoccus solenopsis Tinsley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-pentenoate: A Technical Guide for Researchers

An In-depth Technical Guide on Methyl 4-pentenoate as a Fatty Acid Methyl Ester (FAME)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS 818-57-5) is an unsaturated short-chain fatty acid methyl ester (FAME).[1][2][3] Classified chemically as a methyl ester of a C5 fatty acid, it is also known by synonyms such as methyl pent-4-enoate, allylacetic acid methyl ester, and methyl allylacetate.[1][2] Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a methyl ester group at C1. This terminal unsaturation makes it a valuable building block in organic synthesis, while its ester functionality places it within the important class of FAMEs, which are critical in biochemical research and as biofuels.[1][4][5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and detailed analytical methodologies. It is intended to serve as a core resource for professionals in research and drug development who are working with or exploring the applications of short-chain unsaturated fatty acid esters.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 818-57-5 | [1][2] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Green, fruity aroma | [1][2][3] |

| Boiling Point | 125.0 - 127.0 °C (at 760 mm Hg) | [2] |

| Density | 0.882 - 0.890 g/cm³ | [2] |

| Refractive Index | 1.412 - 1.418 (at 20°C) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and propylene glycol. | [2][3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [6] |

| Safety | Flammable liquid (Category 3), Causes serious eye irritation. | [2][3][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Table 2 provides characteristic spectral data obtained from standard analytical techniques.

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.0 ppm (m, 2H, -CH=CH₂), δ 3.67 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (m, 2H, -CH₂-C=O), δ ~2.3 ppm (m, 2H, =CH-CH₂-) | [7] |

| ¹³C NMR (CDCl₃) | δ ~173 ppm (C=O), δ ~137 ppm (-CH=), δ ~115 ppm (=CH₂), δ ~51 ppm (-OCH₃), δ ~33 ppm (-CH₂-C=O), δ ~29 ppm (=CH-CH₂-) | [8] |

| Mass Spec. (EI) | Major Fragments (m/z): 114 (M⁺), 83 ([M-OCH₃]⁺), 74 ([C₃H₆O₂]⁺, McLafferty rearrangement), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺, allyl cation) | [8][9] |

Synthesis and Production

This compound can be synthesized through several routes, most notably via classical esterification of its corresponding carboxylic acid or from biomass-derived platform molecules.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are Fischer esterification and the ring-opening of γ-valerolactone (GVL).

-

Fischer Esterification: This is the traditional and direct method involving the acid-catalyzed reaction of 4-pentenoic acid with methanol. The reaction is reversible and typically requires an excess of methanol or the removal of water to drive the equilibrium towards the product.[1][4][10]

-

From γ-Valerolactone (GVL): A greener, more sustainable route starts with GVL, which is readily produced from lignocellulosic biomass. The ring-opening of GVL in the presence of methanol, often using solid acid or basic catalysts, yields a mixture of methyl pentenoate isomers.[5][11] The use of basic catalysts, such as cesium on silica (Cs/SiO₂), can selectively favor the production of the terminal isomer, this compound.[5][11]

References

- 1. agilent.com [agilent.com]

- 2. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 13C NMR [m.chemicalbook.com]

- 3. ETHYL 4-METHYL-4-PENTENOATE(4911-54-0) 1H NMR [m.chemicalbook.com]

- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. ETHYL 4-PENTENOATE(1968-40-7) 1H NMR spectrum [chemicalbook.com]

- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Methodological & Application

Synthesis of Methyl 4-Pentenoate from Gamma-Valerolactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl 4-pentenoate from gamma-valerolactone (GVL), a biomass-derived platform chemical. The synthesis primarily proceeds via a ring-opening and esterification reaction, which can be carried out in either the gas phase or liquid phase using catalytic distillation. This guide offers comprehensive experimental procedures, quantitative data on catalyst performance, and a discussion of the underlying reaction mechanisms. Diagrams illustrating the reaction pathway and experimental workflows are included to provide a clear and concise overview of the process.

Introduction

Gamma-valerolactone (GVL) is a versatile and sustainable platform molecule derived from lignocellulosic biomass. Its conversion to methyl pentenoates, particularly this compound, provides a valuable intermediate for the synthesis of polymers, fine chemicals, and pharmaceuticals. The reaction involves the ring-opening of the lactone, followed by esterification with methanol and subsequent isomerization to various methyl pentenoate isomers. The selective synthesis of the 4-pentenoate isomer is often desired for further functionalization. This document details two primary methodologies for this conversion: a gas-phase catalytic reaction and a liquid-phase catalytic distillation process.

Reaction Mechanism

The conversion of GVL to methyl pentenoate is typically catalyzed by solid acid catalysts. The proposed reaction mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of GVL on an acid site of the catalyst.

-

Nucleophilic Attack by Methanol: A methanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the opening of the lactone ring.

-

Formation of a Hydroxy Ester Intermediate: This ring-opening step results in the formation of a methyl 4-hydroxypentanoate intermediate.

-

Dehydration and Isomerization: The hydroxy ester intermediate then undergoes dehydration to form a mixture of methyl pentenoate isomers: this compound, methyl 3-pentenoate (cis and trans), and methyl 2-pentenoate (cis and trans). The distribution of these isomers is dependent on the catalyst and reaction conditions.

The overall reaction can be represented as follows:

Figure 1: Proposed reaction pathway for the acid-catalyzed conversion of GVL to methyl pentenoates.

Quantitative Data

The yield and selectivity towards different methyl pentenoate isomers are highly dependent on the catalyst, reaction temperature, and reaction setup. The following tables summarize key performance data from various studies.

Table 1: Gas-Phase Synthesis of Methyl Pentenoates from GVL

| Catalyst | Temperature (°C) | GVL Conversion (%) | Selectivity to Methyl Pentenoates (%) | This compound (%) | Methyl 3-Pentenoate (%) | Methyl 2-Pentenoate (%) | Reference |

| ZrO₂/SiO₂ | 295 | >95 | >95 | 81 | 14 | 5 | [1] |

| Cs/SiO₂ | 350 | ~50 | ~88 | High | - | - | [2] |

Note: Selectivity to methyl pentenoates is the combined selectivity of all isomers.

Table 2: Liquid-Phase (Catalytic Distillation) Synthesis of Methyl Pentenoates from GVL

| Catalyst | Temperature (°C) | Methanol Feed Rate (mL/min) | GVL Conversion (%) | Yield of Methyl Pentenoates (%) | Reference |

| Nafion NR50 | 200 | 0.1 - 0.5 | >95 | >95 | [2] |

| Acidic Ionic Liquid | 170 | - | - | 83 (Methyl 3-pentenoate) | [2] |

Experimental Protocols

Protocol 1: Gas-Phase Synthesis using a Fixed-Bed Reactor

This protocol describes the continuous gas-phase conversion of GVL to methyl pentenoates over a solid acid catalyst.

4.1.1. Catalyst Preparation (Example: ZrO₂/SiO₂ by Wet Impregnation)

-

Support Preparation: Dry silica gel (SiO₂) at 120°C for 12 hours.

-

Impregnation Solution: Dissolve a calculated amount of zirconium(IV) oxynitrate hydrate in deionized water to achieve the desired ZrO₂ loading (e.g., 10 wt%).

-

Impregnation: Add the silica gel to the impregnation solution and stir for 24 hours at room temperature.

-

Drying: Remove the excess water by rotary evaporation at 60°C.

-

Calcination: Calcine the impregnated catalyst in a muffle furnace under a flow of air. Ramp the temperature from room temperature to 550°C at a rate of 5°C/min and hold for 5 hours.

-

Characterization: Characterize the catalyst using techniques such as XRD, BET surface area analysis, and ammonia temperature-programmed desorption (NH₃-TPD) to determine its crystalline structure, surface area, and acidity, respectively.

4.1.2. Experimental Setup and Procedure

A typical gas-phase reaction setup consists of a feed delivery system, a preheater, a fixed-bed reactor, a condenser, and a product collection system.

-

Reactor Loading: Pack a stainless steel tubular reactor (e.g., 1/2 inch outer diameter) with the prepared catalyst (e.g., 1-2 g), supported by quartz wool at both ends.

-

Catalyst Activation: Activate the catalyst in situ by heating it to the reaction temperature (e.g., 300°C) under a flow of inert gas (e.g., nitrogen) for at least 1 hour.

-

Reaction Feed: Prepare a feed solution of GVL in methanol (e.g., 10 wt% GVL).

-

Reaction Execution:

-

Introduce the GVL/methanol feed into a preheater using a high-performance liquid chromatography (HPLC) pump at a specific flow rate (e.g., 0.1 mL/min).

-

Simultaneously, introduce a carrier gas (e.g., nitrogen) at a controlled flow rate (e.g., 30 mL/min) to the preheater.

-

Pass the vaporized feed mixture through the heated catalyst bed.

-

Maintain the reactor at the desired reaction temperature (e.g., 295-350°C) and atmospheric pressure.

-

-

Product Collection: Condense the reactor effluent using a cold trap (e.g., ice-water bath) and collect the liquid product for analysis.

4.1.3. Product Analysis

Analyze the liquid product using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the methyl pentenoate isomers and any unreacted GVL.

-

GC Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for separating the isomers.

-

Temperature Program: A typical temperature program would be: hold at 50°C for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

Quantification: Use an internal standard (e.g., dodecane) for accurate quantification of the products.

Figure 2: Experimental workflow for the gas-phase synthesis of this compound.

Protocol 2: Liquid-Phase Synthesis using Catalytic Distillation

This protocol describes the synthesis of methyl pentenoates from GVL using a reactive distillation setup, which combines reaction and separation in a single unit. This method is particularly effective due to the significant difference in boiling points between GVL (207°C) and methyl pentenoates (~130-145°C).

4.2.1. Catalyst Information (Example: Nafion NR50)

Nafion NR50 is a perfluorinated sulfonic acid resin that acts as a strong solid acid catalyst. It is commercially available in pellet form and can be used directly in the distillation column.

4.2.2. Experimental Setup and Procedure

-

Apparatus: Assemble a catalytic distillation apparatus consisting of a reboiler (round-bottom flask), a packed distillation column, a condenser, and a distillate collection flask.

-

The distillation column should be packed with the solid acid catalyst (e.g., Nafion NR50 pellets) contained within a structured packing or randomly packed in the column. A Vigreux column or a packed column with Raschig rings can be used.

-

-

Charging the Reboiler: Charge the reboiler with GVL.

-

Reaction Initiation:

-

Heat the reboiler to the desired reaction temperature (e.g., 200°C).

-

Once the GVL is boiling and refluxing in the column, start feeding methanol continuously into the top of the column using a syringe pump at a controlled rate (e.g., 0.1-0.5 mL/min).

-

-

Catalytic Distillation:

-

As methanol flows down the column, it reacts with GVL on the catalyst surface to form methyl pentenoates.

-

The more volatile methyl pentenoate products will vaporize and move up the column.

-

The less volatile GVL will remain in the lower part of the column and the reboiler.

-

-

Product Collection: The methyl pentenoate vapors will pass into the condenser, liquefy, and be collected in the distillate flask.

-

Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the distillate over time using GC-MS. The reaction is considered complete when the GVL in the reboiler is consumed or the production of methyl pentenoates ceases.

4.2.3. Product Purification

The collected distillate will primarily consist of a mixture of methyl pentenoate isomers and some unreacted methanol.

-

Removal of Methanol: Remove the excess methanol by simple distillation.

-

Fractional Distillation: Separate the methyl pentenoate isomers by fractional distillation under reduced pressure. The boiling points of the isomers are close, so a column with a high number of theoretical plates (e.g., a packed Vigreux column) is recommended for efficient separation.

-

This compound has the lowest boiling point among the common isomers, followed by the 3-pentenoates and then the 2-pentenoates.

-

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

The gas-phase reaction involves flammable methanol vapor at high temperatures; ensure the apparatus is properly sealed to prevent leaks.

-

Catalytic distillation is performed at elevated temperatures; use appropriate heating mantles and ensure the glassware is free of cracks.

Conclusion

The synthesis of this compound from GVL offers a sustainable route to a valuable chemical intermediate. Both gas-phase and catalytic distillation methods have been shown to be effective, with the choice of method depending on the desired scale of production and the available equipment. The catalyst plays a crucial role in determining the conversion and selectivity of the reaction. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to successfully synthesize and analyze this compound in a laboratory setting. Further optimization of catalysts and reaction conditions can lead to even higher yields and selectivities of the desired product.

References

Application Notes and Protocols for the Catalytic Conversion of γ-Valerolactone (GVL) to Methyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biomass-derived γ-valerolactone (GVL) to methyl 4-pentenoate is a significant pathway for the production of value-added chemicals and polymer precursors from renewable feedstocks. This compound serves as a key intermediate in the synthesis of various organic molecules, including adipic acid, a monomer for nylon-6,6. This document provides detailed application notes and experimental protocols for the catalytic conversion of GVL to this compound, targeting researchers, scientists, and professionals in drug development who may utilize this chemistry for the synthesis of novel compounds.